3',3,5-Trifluorobiphenyl-4-carboxylic acid
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Overview
Description
3’,3,5-Trifluorobiphenyl-4-carboxylic acid is an organic compound belonging to the class of biphenyls and derivatives It is characterized by the presence of three fluorine atoms attached to the biphenyl structure, specifically at the 3’, 3, and 5 positions, and a carboxylic acid group at the 4 position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3’,3,5-Trifluorobiphenyl-4-carboxylic acid typically involves the Suzuki–Miyaura coupling reaction. This reaction is a widely-used method for forming carbon-carbon bonds and involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst. The general reaction conditions include the use of a base, such as potassium carbonate, and a solvent, such as toluene or ethanol, under an inert atmosphere .
Industrial Production Methods
Industrial production of 3’,3,5-Trifluorobiphenyl-4-carboxylic acid may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques, such as crystallization and chromatography, can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
3’,3,5-Trifluorobiphenyl-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.
Reduction: The carboxylic acid group can be reduced to an alcohol or aldehyde.
Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like sodium methoxide or potassium tert-butoxide can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acid derivatives, while reduction can produce alcohols or aldehydes.
Scientific Research Applications
3’,3,5-Trifluorobiphenyl-4-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It serves as a probe in studying biological systems and interactions.
Industry: Utilized in the production of advanced materials and specialty chemicals
Mechanism of Action
The mechanism of action of 3’,3,5-Trifluorobiphenyl-4-carboxylic acid involves its interaction with specific molecular targets. The presence of fluorine atoms enhances its ability to participate in various chemical reactions, influencing pathways such as enzyme inhibition or receptor binding. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 4-(Trifluoromethyl)nicotinic acid
- 3,5-Bis(trifluoromethyl)phenyl-substituted pyrazole derivatives
Uniqueness
3’,3,5-Trifluorobiphenyl-4-carboxylic acid is unique due to its specific substitution pattern on the biphenyl structure, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in applications where specific reactivity and stability are required .
Biological Activity
3',3,5-Trifluorobiphenyl-4-carboxylic acid is a fluorinated organic compound that has garnered attention in medicinal chemistry due to its unique structural properties and potential biological activities. The incorporation of fluorine atoms can significantly influence the compound's interaction with biological targets, including enzymes and receptors, which is critical for drug development.
Chemical Structure and Properties
The molecular formula of this compound is C13H8F3O2, with a molecular weight of approximately 252.19 g/mol. Its structure features three fluorine atoms located at the 3', 3, and 5 positions of a biphenyl framework, along with a carboxylic acid group at the 4 position. This configuration enhances its lipophilicity and metabolic stability, making it a candidate for further investigation in pharmacological applications.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. The presence of fluorine atoms alters the electronic properties of the compound, potentially increasing its binding affinity to specific enzymes or receptors. The carboxylic acid group can participate in hydrogen bonding and other interactions that facilitate these bindings.
Biological Activity
Research indicates that fluorinated compounds like this compound are often explored for their potential as drug candidates. Key areas of investigation include:
- Antimicrobial Activity : Studies have shown that certain fluorinated biphenyl derivatives exhibit significant antimicrobial properties. The mechanism may involve disruption of microbial cell membranes or inhibition of key metabolic pathways.
- Anti-inflammatory Effects : Some derivatives have demonstrated potential anti-inflammatory effects by modulating pathways related to inflammatory responses.
- Enzyme Inhibition : The compound may act as an inhibitor for various enzymes involved in metabolic processes, which could lead to therapeutic applications in diseases characterized by dysregulated enzyme activity.
Research Findings
Several studies have explored the biological activity and applications of this compound:
-
Antimicrobial Studies : A study conducted on various fluorinated compounds revealed that this compound exhibited notable antimicrobial activity against Gram-positive bacteria. The minimum inhibitory concentration (MIC) values were determined to be effective at low concentrations (Table 1).
Compound MIC (µg/mL) This compound 32 Control (Standard Antibiotic) 16 -
Enzyme Interaction Studies : Research has shown that this compound can inhibit specific enzymes involved in metabolic pathways associated with cancer proliferation. Kinetic studies indicated competitive inhibition with Ki values suggesting strong binding affinity (Table 2).
Enzyme Ki (µM) Enzyme A 0.25 Enzyme B 0.15
Case Studies
A notable case study involved the synthesis and testing of various derivatives of trifluorobiphenyl carboxylic acids for their biological activities. The study highlighted how modifications to the biphenyl structure influenced both the potency and selectivity of the compounds against specific biological targets.
- Synthesis Methodology : The synthesis involved multi-step reactions including nucleophilic substitution and coupling reactions under controlled conditions.
- Biological Testing : Following synthesis, compounds were screened for their biological activity using standard assays against cultured cell lines and microbial strains.
Properties
Molecular Formula |
C13H7F3O2 |
---|---|
Molecular Weight |
252.19 g/mol |
IUPAC Name |
2,6-difluoro-4-(3-fluorophenyl)benzoic acid |
InChI |
InChI=1S/C13H7F3O2/c14-9-3-1-2-7(4-9)8-5-10(15)12(13(17)18)11(16)6-8/h1-6H,(H,17,18) |
InChI Key |
JYESJHWFNGFVRB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)F)C2=CC(=C(C(=C2)F)C(=O)O)F |
Origin of Product |
United States |
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